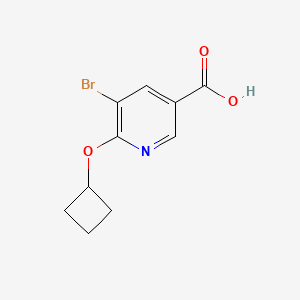

5-Bromo-6-cyclobutoxynicotinic acid

Description

5-Bromo-6-cyclobutoxynicotinic acid is a substituted nicotinic acid derivative featuring a bromine atom at the 5-position and a cyclobutoxy group at the 6-position of the pyridine ring. This compound is synthesized via nucleophilic substitution, where 5-bromo-6-chloronicotinic acid reacts with cyclobutanol in the presence of potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The cyclobutoxy group introduces steric bulk and lipophilicity, making it distinct from other analogs. Its molecular formula is C₁₀H₁₀BrNO₃, with a molar mass of 272.10 g/mol.

Properties

Molecular Formula |

C10H10BrNO3 |

|---|---|

Molecular Weight |

272.09 g/mol |

IUPAC Name |

5-bromo-6-cyclobutyloxypyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H10BrNO3/c11-8-4-6(10(13)14)5-12-9(8)15-7-2-1-3-7/h4-5,7H,1-3H2,(H,13,14) |

InChI Key |

OIBWFFRRQNGCFL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=C(C=C(C=N2)C(=O)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 5-bromo-6-cyclobutoxynicotinic acid and its closest analogs:

*logP values estimated based on substituent contributions.

Key Observations:

- Lipophilicity : The cyclobutoxy group increases logP compared to hydroxy and methoxy analogs, enhancing membrane permeability .

- Reactivity : The chloro analog (logP 1.96) is a versatile intermediate in nucleophilic substitutions, whereas the hydroxy derivative is more suited for hydrogen-bonding interactions .

- Steric Effects : The cyclobutoxy group’s larger size may hinder interactions in biological targets compared to smaller substituents like methoxy .

Preparation Methods

Reaction Overview

The most direct route involves substituting the chlorine atom at position 6 of 5-bromo-6-chloronicotinic acid with a cyclobutoxy group. This method leverages the reactivity of the chlorine atom as a leaving group under basic conditions.

Key Reaction Components

-

Substrate : 5-Bromo-6-chloronicotinic acid (CAS: 29241-62-1).

-

Nucleophile : Cyclobutanol, deprotonated to cyclobutoxide in situ.

-

Base : Potassium hydroxide (KOH) or sodium hydride (NaH).

-

Solvent : Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Conditions : Microwave irradiation or conventional heating (80–100°C).

Optimized Protocol

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

-

Deprotonation : Cyclobutanol reacts with KOH to form cyclobutoxide.

-

Substitution : Cyclobutoxide displaces chloride at position 6 through an SNAr mechanism, facilitated by the electron-withdrawing carboxylic acid group.

Bromination of 6-Cyclobutoxynicotinic Acid

Synthetic Strategy

For substrates where the cyclobutoxy group is introduced first, bromination at position 5 is achieved using electrophilic brominating agents.

Bromination Reagents and Conditions

Procedure

-

Dissolve 6-cyclobutoxynicotinic acid in acetic acid.

-

Add Br₂ (1.1 eq) and Fe powder (5 wt%).

-

Stir at 80°C for 4 hours.

Challenges : Competing bromination at other positions necessitates careful stoichiometric control.

Alternative Pathways

Decarboxylative Bromination

A less common approach involves decarboxylative bromination of pre-functionalized precursors:

Cross-Coupling Reactions

Palladium-catalyzed coupling offers modularity but is limited by substrate availability:

-

Substrate : 5-Bromo-6-iodonicotinic acid.

-

Coupling Partner : Cyclobutanol via Ullmann or Buchwald-Hartwig conditions.

Industrial-Scale Considerations

Process Optimization

Q & A

Basic Research Questions

Q. What are the key considerations when designing a synthesis protocol for 5-Bromo-6-cyclobutoxynicotinic acid?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 5-Bromo-6-chloronicotinic acid with cyclobutanol under basic conditions. Critical parameters include solvent choice (DMSO enhances nucleophilicity), stoichiometric ratios (excess cyclobutanol to drive substitution), and reaction time (overnight stirring at room temperature ensures completion). Post-synthesis, acidification with HCl precipitates the product, which is purified via filtration and washing . Monitoring reaction progress via TLC or HPLC is advised to optimize yield.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H/¹³C) to confirm substitution at the 6-position and cyclobutoxy group integration.

- FT-IR to verify carboxylic acid (-COOH) and ether (-O-) functional groups.

- Mass Spectrometry (ESI-MS) for molecular weight validation (expected [M-H]⁻ at m/z ~270).

Cross-validation with elemental analysis ensures purity >95% .

Q. What solvents and storage conditions are optimal for handling this compound?

- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility for reactions. For long-term storage, keep the compound desiccated at 0–6°C to prevent hydrolysis of the cyclobutoxy group. Avoid aqueous solutions unless buffered at neutral pH to minimize carboxylic acid degradation .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in substitution reactions of brominated nicotinic acid derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states to assess energy barriers for substitution at bromine vs. chlorine sites. Molecular docking may predict steric effects of bulky groups (e.g., cyclobutoxy) on reaction pathways. Pair computational insights with experimental kinetics (e.g., Arrhenius plots) to validate predictions .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

- Methodological Answer : Contradictions in NMR/IR data (e.g., overlapping peaks) require orthogonal techniques:

- X-ray crystallography for unambiguous stereochemical assignment.

- 2D NMR (COSY, HSQC) to resolve proton-carbon correlations.

- Isotopic labeling (e.g., ¹³C-cyclobutanol) to track substitution sites. Compare with databases (e.g., PubChem, ECHA) for reference spectra .

Q. How does the cyclobutoxy group influence biological activity compared to other alkoxy substituents?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Synthesize analogs with methoxy, ethoxy, or cyclopentoxy groups.

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with substituent size/logP.

- Molecular dynamics simulations can model substituent interactions with hydrophobic enzyme pockets. Preliminary data suggest cyclobutoxy’s rigidity enhances target binding vs. linear alkoxy groups .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Methodological Answer : Key limitations include moderate yields (~82%) due to competing side reactions (e.g., cyclobutanol oxidation). Mitigation strategies:

- Use inert atmospheres (N₂/Ar) to suppress oxidation.

- Optimize base strength (e.g., KOH vs. NaOH) to balance nucleophilicity and side-product formation.

- Explore catalytic systems (e.g., phase-transfer catalysts) to enhance reaction efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.